molecular formula C12H14ClF2N B13076261 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

Cat. No.: B13076261
M. Wt: 245.69 g/mol
InChI Key: URUKEZSQLBPVJS-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorophenylmethyl group and an additional fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, facilitating nucleophilic substitution.

    Procedure: The deprotonated piperidine is reacted with 2-chloro-6-fluorobenzyl chloride in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.

    Coupling Reactions: The aromatic ring can be involved in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidines.

    Oxidation: Piperidine N-oxides.

    Reduction: Secondary amines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of fluorinated piperidines with biological targets such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Chloro-6-fluorophenyl)methyl]piperidine: Lacks the additional fluorine atom on the piperidine ring.

    4-[(2-Chloro-6-fluorophenyl)methyl]-4-chloropiperidine: Contains a chlorine atom instead of fluorine on the piperidine ring.

    4-[(2-Chloro-6-fluorophenyl)methyl]-4-methylpiperidine: Substituted with a methyl group instead of fluorine.

Uniqueness

The presence of both chloro and fluoro substituents on the aromatic ring and the additional fluorine on the piperidine ring make 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine unique. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H14ClF2N

Molecular Weight

245.69 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

InChI

InChI=1S/C12H14ClF2N/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8H2

InChI Key

URUKEZSQLBPVJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC=C2Cl)F)F

Origin of Product

United States

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